![molecular formula C9H17NOS B7544785 N-cyclohexyl-2-methylsulfanylacetamide](/img/structure/B7544785.png)
N-cyclohexyl-2-methylsulfanylacetamide
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Overview
Description
N-cyclohexyl-2-methylsulfanylacetamide, also known as CMS, is a novel compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylsulfanylacetamide is not fully understood, but it is believed to act on the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in excitatory neurotransmitters, resulting in a calming effect on the brain.
Biochemical and Physiological Effects
Studies have shown that N-cyclohexyl-2-methylsulfanylacetamide has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to decrease the levels of glutamate, which is responsible for excitatory neurotransmission, leading to a reduction in seizures and neuropathic pain.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-methylsulfanylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of N-cyclohexyl-2-methylsulfanylacetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
For research include investigating its potential use in the treatment of anxiety disorders and depression, studying its effects on different types of seizures and neuropathic pain, and developing more potent analogs of the compound.
Synthesis Methods
The synthesis of N-cyclohexyl-2-methylsulfanylacetamide involves the reaction of 2-methylsulfanylacetic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-cyclohexyl-2-methylsulfanylacetamide, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
N-cyclohexyl-2-methylsulfanylacetamide has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWQSKJEEGBWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methylsulfanylacetamide |
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